molecular formula C8H9N3O3 B8809076 Acetic acid, 2-(4-nitrophenyl)hydrazide CAS No. 2719-13-3

Acetic acid, 2-(4-nitrophenyl)hydrazide

Cat. No. B8809076
Key on ui cas rn: 2719-13-3
M. Wt: 195.18 g/mol
InChI Key: JBEVBBJOOYCIGB-UHFFFAOYSA-N
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Patent
US04080207

Procedure details

4-Nitrophenylhydrazine (15.0 g, 0.10 mole) and acetic acid (24.0 g, 0.40 mole) were mixed in a flask equipped with a stirrer and reflux condenser and heated at about 90° C for one hour. The solid mass was collected, washed with water, and then dissolved in hot ethanol. The resulting solution was chilled in ice to give tan needles. Yield 14.4 g (74%), mp 207°-209° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:12](O)(=[O:14])[CH3:13]>>[C:12]([NH:11][NH:10][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NN
Name
Quantity
24 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
The solid mass was collected
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot ethanol
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was chilled in ice
CUSTOM
Type
CUSTOM
Details
to give tan needles

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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